

T-00127_HEV1 CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: T-00127_HEV1

Cat. No.: B15603673

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An In-depth Technical Guide to **T-00127_HEV1**: A Potent PI4KIIIβ Inhibitor with Broad-Spectrum Antiviral Activity

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **T-00127_HEV1**, a selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Identification

T-00127_HEV1 is a cell-permeable pyrazolopyrimidinamine derivative that has demonstrated significant antiviral activity against a broad range of enteroviruses. Its fundamental chemical and physical properties are summarized below.

Property	Value
CAS Number	900874-91-1
Molecular Formula	C22H29N5O3
Molecular Weight	411.50 g/mol
Appearance	Off-white solid
Solubility	Soluble in DMSO (50 mg/mL)
Storage Temperature	2-8°C



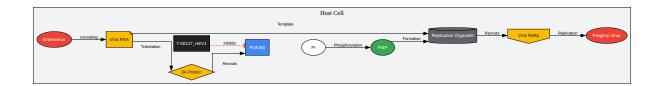
Mechanism of Action and Signaling Pathway

T-00127_HEV1 exerts its antiviral effects by potently and selectively inhibiting the host cell enzyme, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This kinase is crucial for the replication of many positive-sense single-stranded RNA viruses, including enteroviruses.

PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that accumulates at the Golgi apparatus and is essential for the formation of viral replication organelles. Enteroviruses hijack the host cell's machinery by recruiting PI4KIIIβ to the sites of viral replication. The viral protein 3A plays a central role in this recruitment, which can be mediated through interactions with host factors such as GBF1/Arf1 or ACBD3. This leads to an enrichment of PI4P at the replication membranes, which is thought to facilitate the recruitment of the viral RNA-dependent RNA polymerase (RdRp) and other components of the replication complex.

By competitively inhibiting the ATP-binding site of PI4KIIIβ, **T-00127_HEV1** prevents the synthesis of PI4P, thereby disrupting the formation of functional viral replication organelles and inhibiting viral RNA replication.

Below is a diagram illustrating the PI4KIIIβ signaling pathway in the context of enterovirus replication and the inhibitory action of **T-00127_HEV1**.



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Caption: PI4KIIIß signaling pathway in enterovirus replication and inhibition by **T-00127_HEV1**.



Quantitative Data

The biological activity of **T-00127_HEV1** has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

Target	IC ₅₀ (nM)	Assay Type
ΡΙ4ΚΙΙΙβ	150	Kinase Glo Assay
ΡΙ4ΚΙΙΙα	~75,000	Kinase Glo Assay
ΡΙ4ΚΙΙα	≥100,000	Kinase Glo Assay

Table 2: Antiviral Activity (EC₅₀)

Virus	EC ₅₀ (μM)	Cell Line
Poliovirus (PV)	0.77	HeLa
Coxsackievirus B3 (CVB3)	3.38	HeLa
Human Rhinovirus M (HRVM)	2.5	HeLa
Hepatitis C Virus 1b (HCV 1b)	1.03	Huh-7
Hepatitis C Virus 2a (HCV 2a)	>44	Huh-7

Table 3: Cytotoxicity

Cell Line	CC ₅₀ (µM)
HeLa	>50

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PI4KIIIβ Inhibition Assay (ADP-Glo™ Kinase Assay)



This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.



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Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

- Prepare Reagents:
 - Prepare a serial dilution of **T-00127_HEV1** in a suitable buffer (e.g., Tris-HCl with MgCl₂).
 - Prepare a solution of recombinant human PI4KIIIβ enzyme.
 - Prepare a solution of the lipid substrate (e.g., phosphatidylinositol).
 - Prepare the ATP solution.
- Kinase Reaction:
 - In a 384-well plate, add 2.5 μL of the **T-00127_HEV1** dilution or vehicle control.
 - Add 2.5 μL of the PI4KIIIβ enzyme solution.
 - \circ Add 5 µL of the ATP and lipid substrate mix to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.

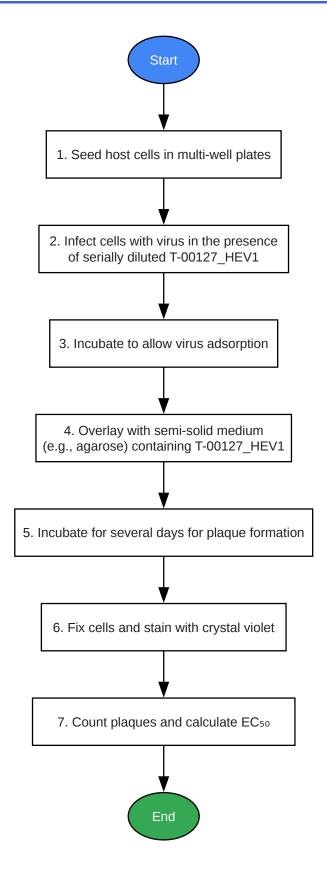


- Add 10 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- · Data Acquisition:
 - Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).





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Caption: Workflow for the Plaque Reduction Assay.



Protocol:

- Cell Seeding:
 - Seed a confluent monolayer of host cells (e.g., HeLa) in 6-well plates and incubate overnight.
- Virus Infection and Compound Treatment:
 - Wash the cell monolayers with phosphate-buffered saline (PBS).
 - Prepare serial dilutions of T-00127_HEV1 in serum-free medium.
 - Pre-incubate the cells with the compound dilutions for 1 hour.
 - Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) in the presence of the compound.
 - Incubate for 1 hour at 37°C to allow for virus adsorption.
- Overlay and Incubation:
 - Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or agarose) containing the corresponding concentrations of T-00127_HEV1.
 - Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible.
- Plaque Visualization and Quantification:
 - Fix the cells with 4% paraformaldehyde.
 - Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.
 - Wash the wells with water to remove excess stain and allow the plates to air dry.
 - Count the number of plaques in each well.



 Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Immunofluorescence Staining for PI4P Localization

This method is used to visualize the subcellular localization of PI4P and assess the effect of **T-00127_HEV1** on its distribution.

Protocol:

- Cell Culture and Treatment:
 - Grow cells on glass coverslips.
 - Treat the cells with **T-00127_HEV1** or a vehicle control for the desired time.
- Fixation and Permeabilization:
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash with PBS.
 - \circ Permeabilize the cells with 20 μ M digitonin in a buffer containing 20 mM PIPES, 137 mM NaCl, and 2.7 mM KCl for 5 minutes.
- Immunostaining:
 - Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS)
 for 30 minutes.
 - Incubate with a primary antibody against PI4P overnight at 4°C.
 - Wash with PBS.
 - Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
 - (Optional) Co-stain with a marker for the Golgi apparatus (e.g., anti-GM130) and a nuclear counterstain (e.g., DAPI).



- Imaging:
 - Mount the coverslips on microscope slides.
 - Visualize the fluorescence using a confocal microscope.
 - Analyze the images to determine the localization and intensity of the PI4P signal.
- To cite this document: BenchChem. [T-00127_HEV1 CAS number and chemical properties].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15603673#t-00127-hev1-cas-number-and-chemical-properties]

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